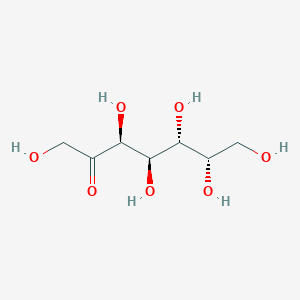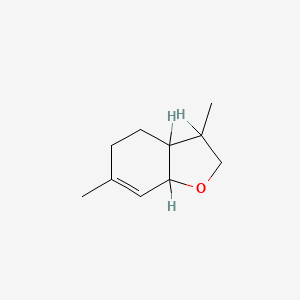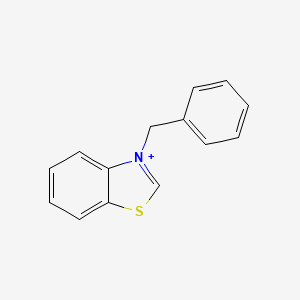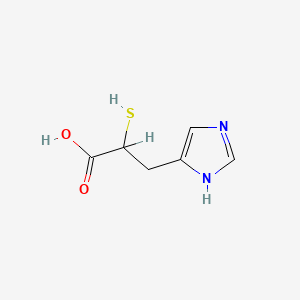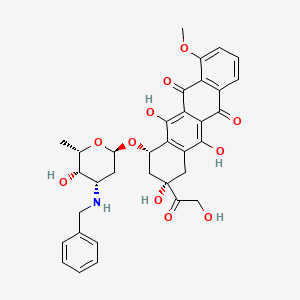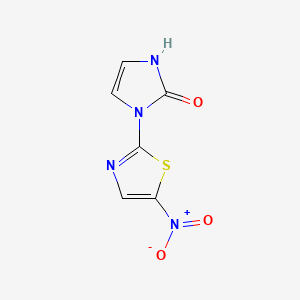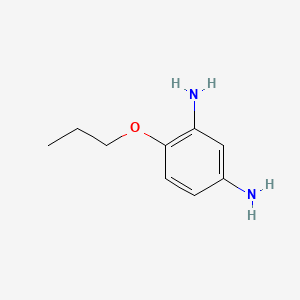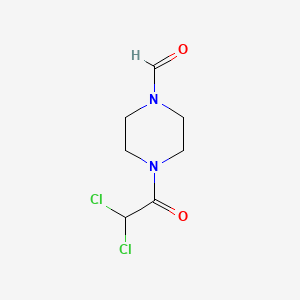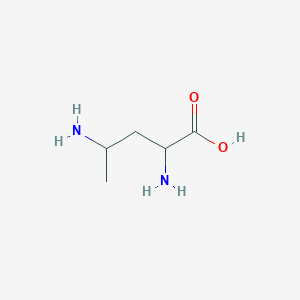
2,4-Diaminopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-diaminopentanoic acid is a diamino acid consisting of pentanoic acid having the amino substituents placed in the 2- and 4-positions. It is a diamino acid and a non-proteinogenic alpha-amino acid. It is a conjugate base of a 2,4-diazaniumylpentanoate. It is a conjugate acid of a 2,4-diaminopentanoate.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
2,4-Diaminopentanoic acid has been synthesized stereoselectively through the hydrogenation of cyclic α,β-dehydro dipeptides. This method, developed by Park et al. (1989), facilitated the creation of unusual basic amino acids, including 2,4-diaminopentanoic acid, indicating its utility in the field of synthetic chemistry (Park et al., 1989).
Identification in Natural Sources
Shaw et al. (1981) identified a novel amino acid, 2,4-diamino-3-methylbutanoic acid, in root nodule hydrolysates from Lotus tenuis. This discovery highlights the occurrence and importance of 2,4-diaminopentanoic acid derivatives in biological systems (Shaw et al., 1981).
Metabolism Studies
Tsuda and Friedmann (1970) researched the metabolism of ornithine by Clostridium sticklandii, involving the conversion to 2-amino-4-ketopentanoic acid via 2,4-diaminopentanoic acid. This study provides insights into the biochemical pathways and enzymatic reactions involving 2,4-diaminopentanoic acid (Tsuda & Friedmann, 1970).
Enzymatic Studies
Fukuyama et al. (2014) characterized a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1. This enzyme is involved in the oxidative ornithine degradation pathway, highlighting the significance of 2,4-diaminopentanoic acid in microbial metabolism and its potential for enzymatic production of chiral amine compounds (Fukuyama et al., 2014).
Chemical Coordination Studies
Gergely et al. (1978) conducted studies on copper(II) complexes involving 2,4-diaminopentanoic acid and other diaminomonocarboxylates. This research is crucial for understanding the coordination chemistry and potential applications of 2,4-diaminopentanoic acid in metal complexes (Gergely et al., 1978).
Bio-based Production
Kind and Wittmann (2011) explored the bio-based production of 1,5-diaminopentane, a chemical closely related to 2,4-diaminopentanoic acid. Their study focused on the development of engineered producer strains for the bio-based supply of this compound, underlining its relevance in the bio-economy and polymer industry (Kind & Wittmann, 2011).
Eigenschaften
Produktname |
2,4-Diaminopentanoic acid |
|---|---|
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2,4-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9) |
InChI-Schlüssel |
PCEJMSIIDXUDSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



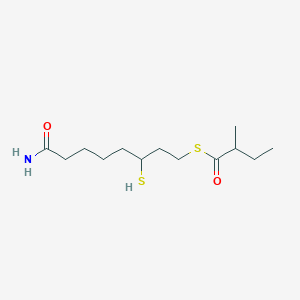
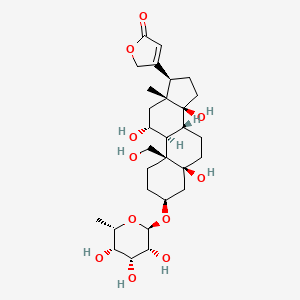
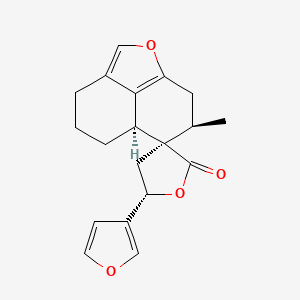
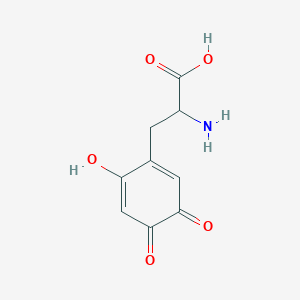
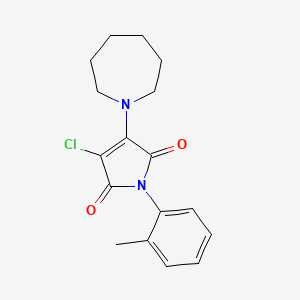
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
